molecular formula C17H15N3O6S B3017813 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1985037-88-4

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3017813
CAS No.: 1985037-88-4
M. Wt: 389.38
InChI Key: SWVFXECNYOLDAZ-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H15N3O6S and its molecular weight is 389.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

Research has explored the synthesis of various sulfonamide derivatives, including structures related to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, for potential antitumor applications. For example, Ramasamy et al. (1990) synthesized 7-deaza and 3-deaza congeners of sulfenosine, sulfinosine, and sulfonosine, and evaluated their antileukemic activity in mice, although they did not exhibit significant biologically active properties (Ramasamy et al., 1990).

Enzyme Inhibitory Activity

New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have been synthesized and evaluated for their inhibitory activity against enzymes like carbonic anhydrase and cholinesterase. These compounds showed significant inhibitory effects, suggesting potential therapeutic applications (Stellenboom & Baykan, 2019).

Antifungal Activity

Compounds containing sulfonamides, including pyrroles and pyrrolo[2,3-d]pyrimidines, have been synthesized and shown remarkable antifungal activity. This suggests their potential use in the development of new antifungal agents (El-Gaby et al., 2002).

Antibacterial Activity

Several newly synthesized heterocyclic compounds containing a sulfonamido moiety have demonstrated high antibacterial activities, indicating their potential as antibacterial agents (Azab et al., 2013).

Mechanism of Action

As an allosteric modulator of the M4 muscarinic acetylcholine receptor, this compound likely exerts its effects by binding to this receptor and modulating its activity . This can influence the signaling pathways downstream of the receptor, potentially leading to therapeutic effects .

Future Directions

Given the compound’s potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor, future research could explore its therapeutic potential in more depth . This could include preclinical studies to evaluate its efficacy and safety, as well as clinical trials to assess its potential as a treatment for neurological and psychiatric disorders .

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c21-16-12-2-1-5-18-15(12)17(22)20(16)7-6-19-27(23,24)11-3-4-13-14(10-11)26-9-8-25-13/h1-5,10,19H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVFXECNYOLDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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